molecular formula C16H15ClN2OS B5160304 1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride

1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride

Cat. No. B5160304
M. Wt: 318.8 g/mol
InChI Key: ZITRLSPEGGTQPT-UHFFFAOYSA-N
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Description

1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride, also known as MNTX, is a synthetic compound that belongs to the thiazole class of molecules. It has been extensively studied for its potential use as an analgesic agent, particularly in the treatment of neuropathic pain.

Mechanism of Action

1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride works by selectively blocking the activity of the μ-opioid receptor, which is involved in the transmission of pain signals. Unlike traditional opioids such as morphine, this compound does not activate the receptor, but instead acts as a competitive antagonist. This means that it blocks the receptor from being activated by other opioids, thereby reducing the overall activity of the receptor and the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, it has been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids. It has also been shown to have a low potential for abuse and dependence, making it an attractive alternative to traditional opioids.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride for lab experiments is its specificity for the μ-opioid receptor. This allows researchers to study the effects of blocking this receptor in a more targeted way than with traditional opioids. However, one limitation of this compound is that it may not be as effective as traditional opioids in the treatment of acute pain.

Future Directions

There are a number of potential future directions for research on 1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride. One area of interest is the development of more potent and selective analogs of this compound that could be used as analgesic agents. Another area of interest is the study of the effects of this compound on other opioid receptors, as well as on non-opioid receptors that may be involved in pain transmission. Finally, there is also interest in the use of this compound in combination with other analgesic agents to achieve synergistic effects.

Synthesis Methods

The synthesis of 1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride involves the condensation of 2-amino-4-methylthiazole with 1-naphthaldehyde in the presence of an acid catalyst. The resulting Schiff base is then reduced using sodium borohydride to obtain the final product, which is this compound hydrochloride.

Scientific Research Applications

1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride has been extensively studied for its potential use as an analgesic agent. It has been shown to be effective in the treatment of neuropathic pain, which is a type of chronic pain that results from damage to the nervous system. This compound works by blocking the activity of the μ-opioid receptor, which is involved in the transmission of pain signals.

properties

IUPAC Name

1-[4-methyl-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS.ClH/c1-10-15(11(2)19)20-16(17-10)18-14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITRLSPEGGTQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC3=CC=CC=C32)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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